methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate
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Overview
Description
METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE: is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using appropriate alkyl halides.
Coupling with Benzoic Acid Derivative: The final step involves coupling the benzimidazole derivative with methyl 4-aminobenzoate under carbodiimide-mediated conditions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include:
N-oxides: From oxidation.
Amines: From reduction.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibiting or activating biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole, 2-aminobenzimidazole, and 2-methylbenzimidazole share structural similarities.
Substituted Benzoates: Compounds like methyl 4-aminobenzoate and ethyl 4-aminobenzoate.
Uniqueness
METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to its specific combination of a benzimidazole moiety with a substituted benzoate, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-[[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C21H24N4O3/c1-4-13(2)18(19-23-16-7-5-6-8-17(16)24-19)25-21(27)22-15-11-9-14(10-12-15)20(26)28-3/h5-13,18H,4H2,1-3H3,(H,23,24)(H2,22,25,27)/t13-,18-/m0/s1 |
InChI Key |
HHUCYYZVJLFKRQ-UGSOOPFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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